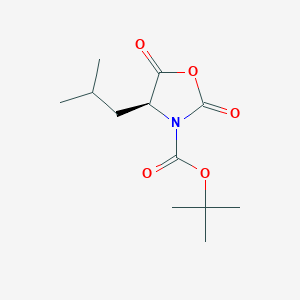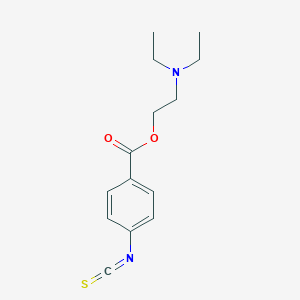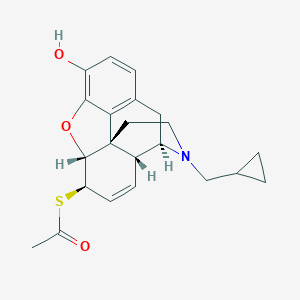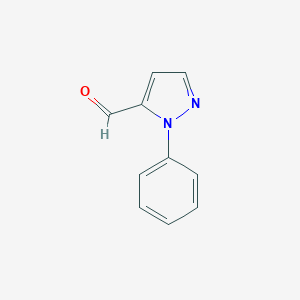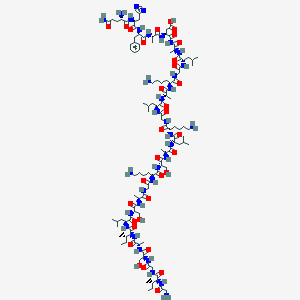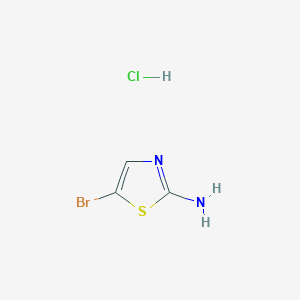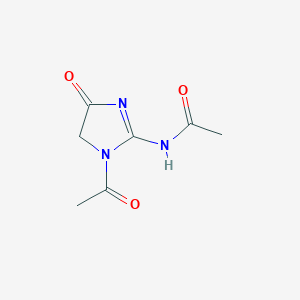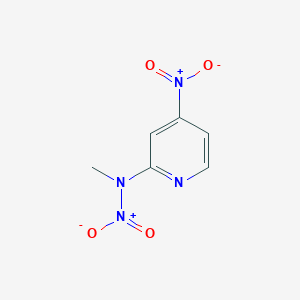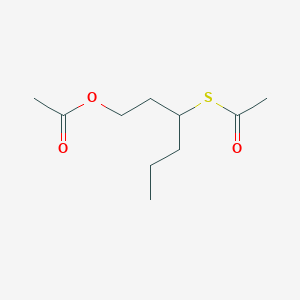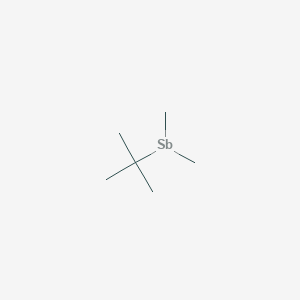
tert-Butyl(dimethyl)stibane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl(dimethyl)stibane is a chemical compound that is commonly used in scientific research. It is a derivative of stibane, which is a toxic gas that is not suitable for laboratory experiments. This compound is a stable compound that can be easily synthesized and used in various applications.
Mecanismo De Acción
Tert-Butyl(dimethyl)stibane acts as a reducing agent in various chemical reactions. It donates electrons to other molecules, which results in the reduction of the other molecules. This compound can also act as a source of stibine, which is a toxic gas. Stibine can react with other molecules to produce various organic and inorganic compounds.
Biochemical and Physiological Effects:
This compound is not known to have any biochemical or physiological effects. It is a stable compound that does not react with biological molecules. However, stibine, which is a byproduct of the synthesis of this compound, is a toxic gas that can cause respiratory distress and other health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl(dimethyl)stibane is a stable compound that can be easily synthesized. It is a safer alternative to stibine, which is a toxic gas. This compound can be used in various chemical reactions as a reducing agent and a source of stibine. However, this compound is not suitable for all chemical reactions. It has limitations in terms of its reactivity and selectivity.
Direcciones Futuras
There are many future directions for the use of tert-Butyl(dimethyl)stibane in scientific research. One direction is the synthesis of new organic and inorganic compounds using this compound as a reducing agent and a source of stibine. Another direction is the use of this compound as a catalyst in various chemical reactions. This compound can also be used in the synthesis of new materials for electronic devices and other applications. Further research is needed to explore the full potential of this compound in scientific research.
Conclusion:
In conclusion, this compound is a stable compound that is commonly used in scientific research. It is synthesized using various methods and is used as a reducing agent, a source of stibine, and a catalyst in various chemical reactions. This compound has advantages and limitations for lab experiments and has many future directions in scientific research. Further research is needed to fully explore the potential of this compound in various applications.
Métodos De Síntesis
Tert-Butyl(dimethyl)stibane can be synthesized using various methods. One of the most common methods is the reaction between stibine and tert-butyl lithium in the presence of a catalyst. The reaction produces this compound and lithium hydride as byproducts. Another method involves the reaction between stibine and tert-butanol in the presence of a catalyst. This method also produces this compound and water as byproducts.
Aplicaciones Científicas De Investigación
Tert-Butyl(dimethyl)stibane is commonly used in scientific research as a reducing agent and a source of stibine. It is used in the synthesis of various organic and inorganic compounds. It is also used as a catalyst in various chemical reactions. This compound is used in the synthesis of antimony-doped tin oxide, which is a material used in solar cells and other electronic devices.
Propiedades
Número CAS |
138260-00-1 |
|---|---|
Fórmula molecular |
C6H15Sb |
Peso molecular |
208.94 g/mol |
Nombre IUPAC |
tert-butyl(dimethyl)stibane |
InChI |
InChI=1S/C4H9.2CH3.Sb/c1-4(2)3;;;/h1-3H3;2*1H3; |
Clave InChI |
QQRKOFXRIWEHIV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Sb](C)C |
SMILES canónico |
CC(C)(C)[Sb](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



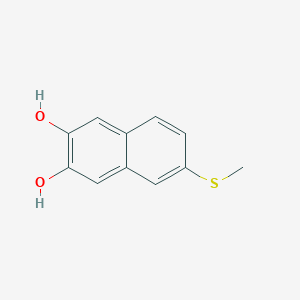
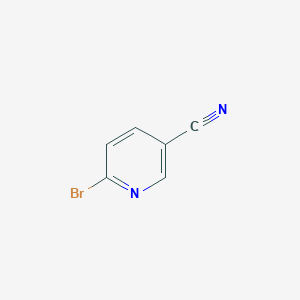
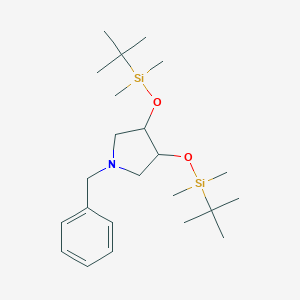
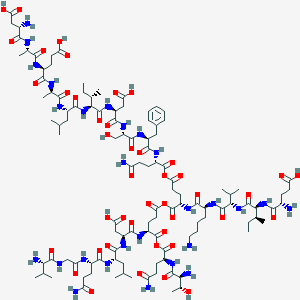
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
